2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid
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Overview
Description
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid is a compound with the molecular formula C9H5F3N4O2. It is characterized by the presence of a trifluoromethyl group attached to a tetrazole ring, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of a suitable benzoic acid derivative with trifluoromethylating agents and azide sources under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzoic acid moiety.
Substitution: The trifluoromethyl group or other substituents on the benzoic acid ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzoic acid ring .
Scientific Research Applications
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and tetrazole ring can interact with enzymes, receptors, or other biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid: Unique due to the presence of both trifluoromethyl and tetrazole groups.
2-[5-(Methyl)tetrazol-2-yl]benzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-[5-(Chloromethyl)tetrazol-2-yl]benzoic acid: Contains a chloromethyl group, offering different reactivity and properties.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and materials science .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVSLPETLBMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2N=C(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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